molecular formula C6H9N3O2 B122963 methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate CAS No. 150017-56-4

methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate

Cat. No. B122963
M. Wt: 155.15 g/mol
InChI Key: BTNSHRKFLUXOKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate (AMPYC) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. AMPYC is a pyrazole derivative that has been synthesized using various methods. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Mechanism Of Action

Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate exerts its effects by inhibiting the activity of enzymes involved in various biological pathways. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This inhibition leads to changes in the expression of various genes, which can have downstream effects on cellular processes. methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. In addition, methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has been shown to have a low toxicity profile, making it a potentially safe compound for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has several advantages for use in laboratory experiments. It has a low toxicity profile, making it a potentially safe compound for use in cell culture and animal studies. It has also been shown to have potential therapeutic effects, making it a promising compound for drug development. However, there are also limitations to the use of methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate in laboratory experiments. Its low solubility in water can make it difficult to work with, and its potential therapeutic effects may not translate to all biological systems.

Future Directions

There are several future directions for research on methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate. One area of research could focus on the development of new drugs based on the structure of methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate. Another area of research could focus on the study of the biological pathways affected by methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate, and the downstream effects of changes in gene expression. Additionally, research could focus on the optimization of the synthesis method for methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate, to improve yield and purity. Overall, methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has potential applications in scientific research and drug development, and further research is needed to fully understand its mechanism of action and therapeutic potential.

Synthesis Methods

Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate can be synthesized using various methods, including the reaction of 4-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by reaction with methylamine. Another method involves the reaction of ethyl 4-methyl-1H-pyrazole-5-carboxylate with hydrazine hydrate, followed by reaction with methyl iodide. The yield of methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate from these methods ranges from 50-70%.

Scientific Research Applications

Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has been used in various scientific research studies, including the development of new drugs and the study of biological pathways. It has been shown to have potential applications in the treatment of cancer, inflammation, and neurological disorders. methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has been studied for its ability to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to have antioxidant and anti-inflammatory properties.

properties

CAS RN

150017-56-4

Product Name

methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 2-amino-4-methylpyrazole-3-carboxylate

InChI

InChI=1S/C6H9N3O2/c1-4-3-8-9(7)5(4)6(10)11-2/h3H,7H2,1-2H3

InChI Key

BTNSHRKFLUXOKO-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1)N)C(=O)OC

Canonical SMILES

CC1=C(N(N=C1)N)C(=O)OC

synonyms

1H-Pyrazole-5-carboxylicacid,1-amino-4-methyl-,methylester(9CI)

Origin of Product

United States

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